molecular formula C7H3ClN2O2 B1360291 2-Chloro-4-nitrobenzonitrile CAS No. 28163-00-0

2-Chloro-4-nitrobenzonitrile

Cat. No. B1360291
CAS RN: 28163-00-0
M. Wt: 182.56 g/mol
InChI Key: ZIGQFRQZYVQQDR-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzonitrile, also known as 2-chloro-1-cyano-4-nitrobenzene, is a beige powder . It has a molecular formula of C7H3ClN2O2, an average mass of 182.564 Da, and a monoisotopic mass of 181.988312 Da .


Synthesis Analysis

2-Chloro-4-nitrobenzonitrile is produced by the reaction of the diazonium salt derived from 2-chloro-4-nitroaniline with copper cyanide, a process known as the Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrobenzonitrile consists of a benzene ring substituted with a chlorine atom, a nitro group, and a nitrile group .


Chemical Reactions Analysis

4-Amino-2-chlorobenzonitrile can be obtained from 2-chloro-4-nitrobenzonitrile by reduction of the nitro group with iron, a process known as the Bechamp method . This compound is used as an intermediate for the production of azo dyes .


Physical And Chemical Properties Analysis

2-Chloro-4-nitrobenzonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 337.0±27.0 °C at 760 mmHg, and a flash point of 157.6±23.7 °C . It has a molar refractivity of 42.2±0.4 cm3, a polar surface area of 70 Å2, and a molar volume of 123.4±5.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Industry

    • 2-Chloro-4-nitrobenzonitrile is used as an intermediate in the synthesis of pharmaceutical compounds . It serves as a building block in the production of drugs with diverse therapeutic uses, such as anti-inflammatory , anti-cancer , and anti-viral medications.
    • The methods of application or experimental procedures vary depending on the specific drug being synthesized. For example, one method involves the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .
    • The outcomes obtained also depend on the specific drug. For instance, some dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives showed significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
  • Pesticide Industry

    • Although I couldn’t find specific information about the use of 2-Chloro-4-nitrobenzonitrile in the pesticide industry, nitro group-containing chemicals, including 2-Chloro-4-nitrobenzonitrile, have been used to synthesize various useful products like pesticides .
  • Preparation of Amidino Ureas

    • 2-Chloro-4-nitrobenzonitrile is used in the preparation of amidino ureas, which have antimalarial activity .
    • The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
    • The benzonitrile products are useful as intermediates in the preparation of amidino ureas .
  • Production of Azo Dyes

    • 2-Chloro-4-nitrobenzonitrile can be reduced with iron to yield 2-amino-4-chlorobenzonitrile . This compound is an intermediate for the production of azo dyes .
    • Azo dyes are widely used in the textile industry for coloring fabrics .
  • Preparation of Benzonitriles
    • 2-Chloro-4-nitrobenzonitrile is used in the preparation of benzonitriles . Benzonitriles are useful intermediates in the preparation of amidino ureas having antimalarial activity .
    • The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
    • The benzonitrile products are useful as intermediates in the preparation of amidino ureas .

Safety And Hazards

2-Chloro-4-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGQFRQZYVQQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182428
Record name 2-Chloro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzonitrile

CAS RN

28163-00-0
Record name 2-Chloro-4-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Thionyl chloride (1,000 g, 8.4 m) was then added to the 2-chloro-4-nitrobenzamide (200 g, 1 m) while the mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess thionyl chloride was removed by distillation leaving a reaction mixture residue. Benzene (500 ml) was added to the cold reaction mixture residue to extract the reaction product. The extract was washed with diluted sodium hydroxide solution and water until neutralized and then dried over anhydrous sodium sulfate. The benzene solvent was distilled off and the reaction product was crystallized from methanol to yield 2-chloro-4-nitrobenzonitrile (145 g, 79%, mp 73°-75° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CWN Holmes, JD Loudon - Journal of the Chemical Society (Resumed …, 1940 - pubs.rsc.org
… the formation of the same compound from 2-chloro-4-nitrobenzonitrile (cf. below). Oxidation … When the method described for (IV) was applied to 2-chloro-4-nitrobenzonitrile, the transient …
Number of citations: 0 pubs.rsc.org
CWN Holmes - 1941 - search.proquest.com
In Bart I of this work the mobility of groups in substituted benzonitriles (Chapter I), thioxanthone dioxides (Chapter II) and benzoic acids (Chapter III) analogous in Structure to the 2–nitro-l…
Number of citations: 4 search.proquest.com
B Du, X Jiang, P Sun - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, …
Number of citations: 141 pubs.acs.org
MS Gadhave, S Barik, F Wessels, AT Biju - Organic Letters, 2023 - ACS Publications
… Interestingly, the reaction using 2-chloro-4-nitrobenzonitrile resulted in the formation of the double S N Ar product 3am in 38% yield with 2.4 equiv of the aldehyde employed. Finally, the …
Number of citations: 3 pubs.acs.org
CH Formaldehyde, B CH - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s The elements are given in the …
Number of citations: 0 pubs.rsc.org

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